2-(3-Bromo-5-hydroxyphenyl)acetonitrile
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Overview
Description
2-(3-Bromo-5-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO. It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the bromination of 3-hydroxyphenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be carried out at room temperature or under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of 3-bromo-5-hydroxybenzaldehyde or 3-bromo-5-hydroxybenzoic acid.
Reduction: Formation of 3-bromo-5-hydroxyphenylacetamide or 3-bromo-5-hydroxyphenylethylamine.
Scientific Research Applications
2-(3-Bromo-5-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxyl and nitrile groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetonitrile: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
3-Bromo-5-hydroxybenzonitrile: Similar structure but lacks the acetonitrile moiety, affecting its reactivity and applications.
3-Bromo-5-hydroxyphenylacetamide: Contains an amide group instead of a nitrile group, leading to different chemical properties and uses.
Uniqueness
2-(3-Bromo-5-hydroxyphenyl)acetonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-(3-bromo-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,11H,1H2 |
InChI Key |
LYFRXUQBJPYGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)CC#N |
Origin of Product |
United States |
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